

Spectroscopic Characterization of Triethylborane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triethylborane*

Cat. No.: *B153662*

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **triethylborane** (TEB), a pyrophoric organoboron compound with significant applications in organic synthesis. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into its structural elucidation and analytical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **triethylborane** in solution. Due to its pyrophoric nature, careful sample preparation under an inert atmosphere is paramount.

Quantitative NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the different nuclei in **triethylborane**.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
^1H	~0.8	Quartet	~7 Hz	Methylene protons (-CH ₂ -)
~1.0	Triplet	~7 Hz		Methyl protons (-CH ₃)
^{13}C	~10	Broad		Methylene carbons (-CH ₂ -). Broadened due to coupling with boron.
~8	Singlet		Methyl carbons (-CH ₃)	
^{11}B	~86	Broad Singlet		Typical for trialkylboranes. [1]

Experimental Protocol: NMR Spectroscopy of Triethylborane

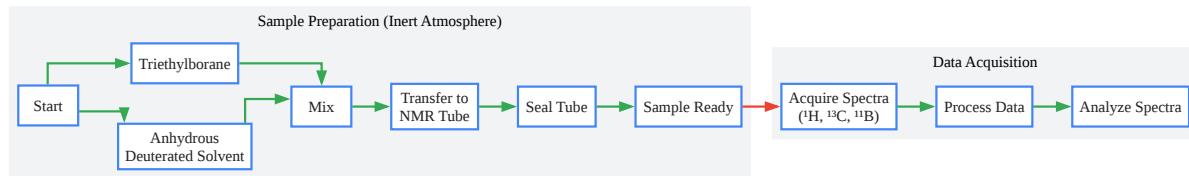
Given that **triethylborane** is pyrophoric, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **Triethylborane** (handle as a neat liquid or a solution in an anhydrous, aprotic solvent)
- Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈)
- NMR tube with a J. Young's valve or a sealed NMR tube
- Gas-tight syringe
- Septa

Procedure:

- Solvent Preparation: Use a freshly opened bottle of anhydrous deuterated solvent or a solvent that has been appropriately dried and degassed.
- Sample Preparation in a Glovebox:
 - In a glovebox, add the desired amount of deuterated solvent to a clean, dry vial.
 - Using a gas-tight syringe, carefully add the required amount of **triethylborane** to the solvent.
 - Mix the solution gently.
 - Transfer the solution to an NMR tube and seal it with a J. Young's valve or by flame-sealing.
- Sample Preparation using a Schlenk Line:
 - Connect a clean, dry NMR tube equipped with a J. Young's valve to the Schlenk line.
 - Evacuate and backfill the NMR tube with inert gas at least three times.
 - Under a positive pressure of inert gas, add the deuterated solvent to the NMR tube via a cannula or a gas-tight syringe.
 - Carefully add the **triethylborane** to the solvent in the NMR tube using a gas-tight syringe.
 - Seal the J. Young's valve.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{11}B NMR spectra using a standard NMR spectrometer.[\[7\]](#)
 - For ^{11}B NMR, a boron-free quartz NMR tube is recommended to avoid background signals from borosilicate glass.[\[8\]](#)[\[9\]](#)
 - Reference the spectra appropriately (e.g., TMS for ^1H and ^{13}C , $\text{BF}_3\cdot\text{OEt}_2$ for ^{11}B).

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NMR Experimental Workflow for **Triethylborane**

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of **triethylborane**. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Quantitative Mass Spectrometry Data

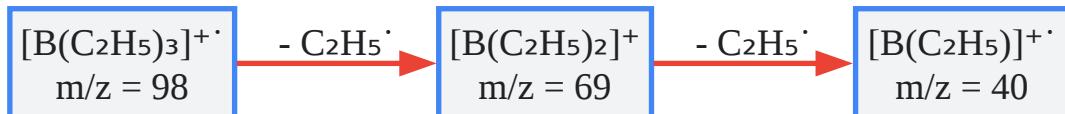
The electron ionization (EI) mass spectrum of **triethylborane** is characterized by a series of boron-containing fragments. The molecular ion is often observed, though its abundance may be low.

m/z	Proposed Fragment	Relative Intensity
98	$[\text{B}(\text{CH}_2\text{CH}_3)_3]^+$	Low
69	$[\text{B}(\text{CH}_2\text{CH}_3)_2]^+$	High
41	$[\text{B}(\text{CH}_2\text{CH}_3)(\text{H})]^+$	Moderate
29	$[\text{CH}_2\text{CH}_3]^+$	High
27	$[\text{C}_2\text{H}_3]^+$	Moderate

Data is based on the NIST Mass Spectrometry Data Center.[\[10\]](#)[\[11\]](#)

Fragmentation Pathway

Under electron ionization, **triethylborane** typically undergoes sequential loss of ethyl radicals.



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Proposed Fragmentation of **Triethylborane** in EI-MS

Experimental Protocol: GC-MS of Triethylborane

As with NMR, all handling of **triethylborane** should be under an inert atmosphere until the sample is injected into the GC-MS system.

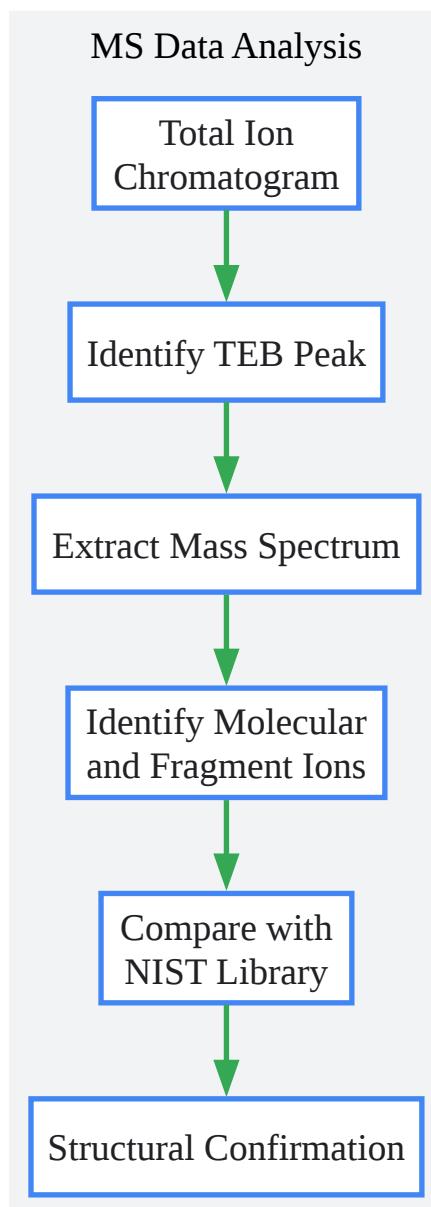
Materials:

- **Triethylborane**
- Anhydrous, aprotic solvent (e.g., hexane, THF)
- GC vials with septa

Procedure:

- Sample Preparation:
 - In a glovebox or using a Schlenk line, prepare a dilute solution of **triethylborane** in an appropriate anhydrous solvent. A typical concentration is in the low ppm range.
 - Transfer the solution to a GC vial and seal with a septum cap.
- GC-MS Instrument Parameters (Typical):
 - Injector: Split/splitless injector, with a high split ratio to handle the volatile sample. The injector temperature should be optimized, for instance, at 120°C.[12]
 - Carrier Gas: Helium or Nitrogen.

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating **triethylborane** from the solvent and any impurities.[12]
- Oven Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a higher temperature to elute any less volatile components.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 20) to a value above the molecular weight of **triethylborane** (e.g., 120).
 - Transfer Line Temperature: Maintained at a temperature to prevent condensation, for example, 280°C.[12]
- Data Analysis:
 - Identify the peak corresponding to **triethylborane** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
 - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.



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Logical Flow for Mass Spectrometry Data Analysis

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